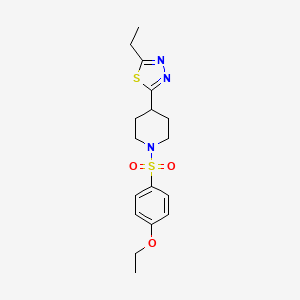

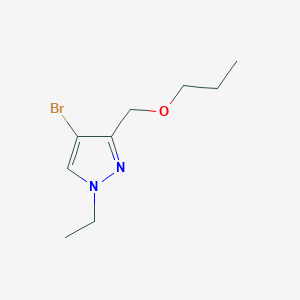

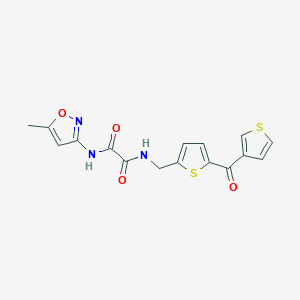

![molecular formula C9H12N2O4 B2525103 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid CAS No. 21129-82-8](/img/structure/B2525103.png)

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is a compound that belongs to the class of heterocyclic scaffolds known as hydantoins. These compounds are characterized by a spirocyclic structure that includes a diaza (nitrogen-containing) ring fused with a dioxo moiety. The hydantoins are of significant interest due to their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has been reported to yield new derivatives of diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] with good efficiency. The reaction involves heating with primary amines and formaldehyde in boiling ethanol, followed by acidification to isolate the desired products in yields ranging from 26% to 71% . Additionally, a three-step synthesis method has been developed for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which is a monosubstituted variant of the spiro carbocyclic imidazolidine-2,4-diones. This method is noted for its simplicity, speed, cost-effectiveness, and high yields without the need for further purification, achieving an overall yield of 60% .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a spirocyclic framework that integrates a diaza ring with a dioxo moiety. This unique arrangement is crucial for the biological activity of hydantoins. The presence of the spirocyclic system may influence the compound's conformation and, consequently, its interaction with biological targets.

Chemical Reactions Analysis

The chemical behavior of related compounds under decarboxylation conditions has been studied. For example, the decarboxylation rates of 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid have been measured, indicating a first-order, homogeneous reaction with a concerted intramolecular mechanism suggested for the decomposition process . This insight into the reaction kinetics and mechanism can be valuable for understanding the stability and reactivity of the 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid under various conditions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid are not detailed in the provided papers, the studies on related compounds offer some insights. The synthesis and reactivity of these compounds suggest that they are stable under certain conditions and can be manipulated through chemical reactions to yield a variety of derivatives. The decarboxylation study provides thermodynamic parameters such as enthalpy and entropy of activation, which are indicative of the energy requirements and the orderliness of the transition state during the reaction .

科学的研究の応用

Application 1: Solid Phase Halogen-free Acid Catalyst

- Summary of Application: 2,4-Dioxo-1,3-diazaspiro[4.5]decane-3-sulfonic Acid is used as a novel solid phase halogen-free acid catalyst . It has been used in the synthesis of chromene, xanthene, and hydroquinoline derivatives under solvent-free conditions .

- Methods of Application: The catalyst was prepared and characterized using FT-IR, NMR, 13 C NMR, UV-Vis, and TGA analysis . The reactions were carried out under solvent-free conditions .

- Results or Outcomes: All of the examined model reactions gave excellent yields and required short reaction times . The catalyst could be recovered for reuse without significant loss of activity .

Application 2: Supramolecular Arrangements

- Summary of Application: 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is used in the preparation of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives .

- Methods of Application: The preparation of 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, 8-butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate, and 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane is described .

- Results or Outcomes: The relationship between the molecular structure and crystal structure of these compounds was discussed . The crystals do not contain solvent molecules and the substituents on the cyclohexane ring play a role in supramolecular arrangements .

Application 3: Potent and Selective Dual TYK2/JAK1 Inhibitor

- Summary of Application: A derivative of 2,8-Diazaspiro[4.5]decan-1-one, which is structurally similar to 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid, has been identified as a potent and selective dual TYK2/JAK1 inhibitor for the treatment of inflammatory bowel disease .

- Methods of Application: The compound was tested for its inhibitory effects on TYK2 and JAK1, two proteins involved in inflammatory processes .

- Results or Outcomes: The compound demonstrated excellent metabolic stability and more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models .

Application 4: Synthesis of Spirocyclotriphosphazenes

- Summary of Application: 1,4-Dioxa-8-azaspiro[4.5]decane, a compound structurally similar to 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid, was used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes .

- Methods of Application: The synthesis involved the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with phosphorus trichloride .

- Results or Outcomes: The reaction resulted in the formation of spirocyclotriphosphazenes .

Application 5: Synthesis of Spirocyclotriphosphazenes

- Summary of Application: 1,4-Dioxa-8-azaspiro[4.5]decane, a compound structurally similar to 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid, was used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes .

- Methods of Application: The synthesis involved the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with phosphorus trichloride .

- Results or Outcomes: The reaction resulted in the formation of spirocyclotriphosphazenes .

Application 6: Supramolecular Arrangements

- Summary of Application: 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is used in the preparation of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives .

- Methods of Application: The preparation of 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, 8-butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate, and 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane is described .

- Results or Outcomes: The relationship between the molecular structure and crystal structure of these compounds was discussed . The crystals do not contain solvent molecules and the substituents on the cyclohexane ring play a role in supramolecular arrangements .

特性

IUPAC Name |

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c12-6(13)5-1-3-9(4-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCQWMQONISFGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C(=O)O)C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid | |

CAS RN |

21129-82-8 |

Source

|

| Record name | 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

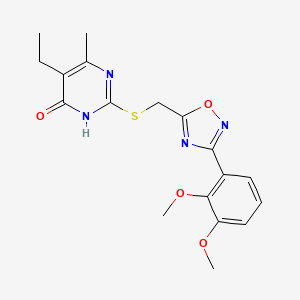

![[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol](/img/structure/B2525027.png)

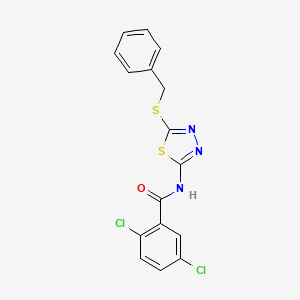

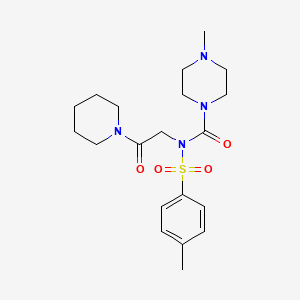

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)

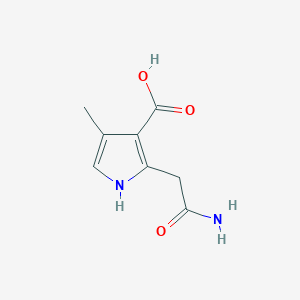

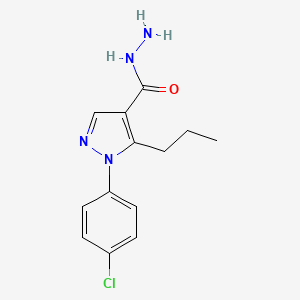

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)